Galanin (1-15) (porcine, rat)
Overview
Description
Galanin(1-15) is a neuropeptide fragment derived from the larger peptide galanin. It consists of the first 15 amino acids of the full-length galanin peptide. Galanin and its fragments, including galanin(1-15), are involved in various physiological processes, particularly in the central nervous system. Galanin(1-15) has been shown to modulate mood and behavior, making it a subject of interest in the study of depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galanin(1-15) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of galanin(1-15) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Galanin(1-15) primarily undergoes interactions with receptors rather than traditional chemical reactions like oxidation or reduction. it can be involved in binding and signaling reactions with its receptors, such as galanin receptor 1 (GalR1) and galanin receptor 2 (GalR2) .
Common Reagents and Conditions: The binding of galanin(1-15) to its receptors often involves physiological conditions, such as neutral pH and body temperature. In experimental settings, various buffers and salts are used to maintain these conditions .
Major Products Formed: The primary outcome of galanin(1-15) interactions is the modulation of receptor activity, leading to downstream signaling events. These interactions do not produce traditional chemical products but rather biological responses .
Scientific Research Applications
Galanin(1-15) has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Mechanism of Action
Galanin(1-15) exerts its effects by binding to galanin receptors, particularly GalR1 and GalR2. Upon binding, it modulates the activity of these receptors, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release and receptor sensitivity, ultimately influencing mood and behavior . The peptide’s interaction with serotonin receptors, such as 5-HT1A, is particularly significant in its antidepressant-like effects .
Comparison with Similar Compounds
Galanin: The full-length peptide from which galanin(1-15) is derived.
Galanin-like Peptide (GALP): Another member of the galanin family with distinct but overlapping functions.
Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, involved in different biological processes.
Uniqueness: Galanin(1-15) is unique in its ability to selectively modulate specific receptor subtypes and enhance the effects of certain antidepressants. Its shorter length compared to full-length galanin allows for more targeted interactions with receptors, making it a valuable tool in neuropharmacology .
Biological Activity
Galanin (1-15) is a neuropeptide fragment derived from the full-length galanin peptide, which consists of 29 amino acids. The biological activity of this fragment has been the subject of various studies, particularly in the context of its roles in neuronal signaling, appetite regulation, and cardiovascular effects. This article provides a detailed overview of the biological activity of Galanin (1-15), including relevant case studies and research findings.
Galanin (1-15) is characterized by its N-terminal sequence, which is crucial for its interaction with galanin receptors. Unlike the full-length galanin (1-29), Galanin (1-15) exhibits specific biological activities that influence various physiological processes. The fragment has been shown to interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating intracellular signaling pathways .
Key Mechanisms:
- Inhibition of Serotonin Release : Galanin (1-15) has been found to inhibit serotonin (5-HT) release in the brain, particularly affecting the dorsal raphe nucleus and ventral hippocampus. This modulation plays a significant role in regulating mood and anxiety behaviors .
- Appetite Regulation : Studies indicate that central administration of galanin fragments can stimulate feeding behavior. Specifically, Galanin (1-15) has been shown to increase food consumption when administered intraventricularly in rat models .
Biological Activities
The biological activities of Galanin (1-15) encompass a range of physiological responses:
Case Study 1: Feeding Behavior
A study investigated the effects of intraventricularly administered Galanin (1-15) on feeding behavior in rats. The results demonstrated that both Galanin (1-29) and its shorter fragment significantly increased food intake compared to saline controls, suggesting that even truncated forms retain functional activity related to appetite stimulation .
Case Study 2: Serotonergic Modulation
Research published in Nature highlighted that Galanin (1-15) significantly reduced extracellular levels of serotonin in the ventral hippocampus when infused directly into the dorsal raphe nucleus. This suggests a critical role for this peptide fragment in modulating serotonergic neurotransmission, which could have implications for understanding mood disorders .
Comparative Analysis with Full-Length Galanin
Galanin (1-15) exhibits distinct biological activities compared to its full-length counterpart:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLDVDBPRBBLT-GDRYISODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H105N19O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150160 | |
Record name | Galanin (1-15) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112747-70-3 | |
Record name | Galanin (1-15) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanin (1-15) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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